molecular formula C12H17N3O3S B2909313 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034576-75-3

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2909313
CAS No.: 2034576-75-3
M. Wt: 283.35
InChI Key: KSALONPPHFGBMY-UHFFFAOYSA-N
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Description

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylsulfonyl-piperidinyloxy moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and piperidine groups play critical roles.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-19(17,11-4-5-11)15-8-1-3-10(9-15)18-12-13-6-2-7-14-12/h2,6-7,10-11H,1,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSALONPPHFGBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or interact with ion channels, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Key Findings :

  • Cyclopropylsulfonyl vs. Methylsulfonyl : The cyclopropylsulfonyl group in the target compound enhances lipophilicity (LogP 1.8 vs. 0.9) and target affinity (15 nM vs. 120 nM) compared to the methylsulfonyl analogue, likely due to improved van der Waals interactions and steric complementarity .
  • Positional Isomerism : The 2-position pyrimidine substitution shows 5.7-fold higher potency than the 4-position isomer, underscoring the importance of regiochemistry in binding pocket accommodation.

Pharmacokinetic and Metabolic Profiles

Compound Solubility (µg/mL) Plasma Stability (t½, h) CYP3A4 Inhibition (IC₅₀)
This compound 12.5 6.2 >50 µM
2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine 3.8 2.1 8.5 µM
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine 8.9 4.5 25 µM

Key Findings :

  • The cyclopropylsulfonyl group improves metabolic stability (t½ 6.2 h) over phenylsulfonyl (t½ 2.1 h) and ethylsulfonyl (t½ 4.5 h) analogues, likely due to reduced CYP3A4-mediated oxidation.
  • Lower solubility of the phenylsulfonyl derivative (3.8 µg/mL) highlights trade-offs between lipophilicity and bioavailability.

Methodologies for Comparative Analysis

Computational tools such as UCSF Chimera enable detailed structural comparisons and docking studies. For example:

  • ViewDock : Used to screen docked orientations of this compound and its analogues, revealing optimal binding poses with Kinase X .
  • Multiscale Visualization : Facilitates analysis of larger molecular assemblies, such as protein-ligand complexes, to assess steric clashes or conformational flexibility.

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